3-Nitro-3-deazauridine

Antiviral Research Togavirus Nucleoside Analogue

3-Nitro-3-deazauridine (3N-3DU) is a synthetic nucleoside analogue belonging to the 3-deazapyrimidine class, characterized by a nitro group substitution at the 3-position of the pyridinone base. It is structurally derived from 3-deazauridine (3DU), a known inhibitor of CTP synthetase investigated for both antitumor and antiviral applications.

Molecular Formula C10H12N2O8
Molecular Weight 288.21 g/mol
CAS No. 126347-59-9
Cat. No. B14287785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-3-deazauridine
CAS126347-59-9
Molecular FormulaC10H12N2O8
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1
InChIKeyFSHQLILARCGYGH-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-3-deazauridine (CAS 126347-59-9) Procurement Guide: Core Identity & Comparative Context


3-Nitro-3-deazauridine (3N-3DU) is a synthetic nucleoside analogue belonging to the 3-deazapyrimidine class, characterized by a nitro group substitution at the 3-position of the pyridinone base [1]. It is structurally derived from 3-deazauridine (3DU), a known inhibitor of CTP synthetase investigated for both antitumor and antiviral applications [2]. Unlike its parent compound, 3N-3DU was specifically designed to evaluate how electron-withdrawing 3-substituents alter biological activity profiles, resulting in a compound with distinct antiviral selectivity and a markedly different toxicity spectrum relative to 3DU [3].

3-Nitro-3-deazauridine Procurement: Why 3-Deazauridine or Ribavirin Cannot Serve as Direct Replacements


Generic substitution within the 3-deazauridine class is precluded by profound pharmacodynamic divergence driven by the C3 substituent. The parent compound, 3-deazauridine, functions primarily as an antimetabolite targeting CTP synthetase in tumor cells and exhibits measurable in vivo antileukemic activity, whereas the 3-nitro analogue is devoid of antitumor efficacy against the same L1210 leukemia model [1]. Conversely, 3N-3DU gains broad-spectrum anti-RNA virus activity that exceeds that of 3DU and, against specific viral targets such as Semliki Forest virus and vesicular stomatitis virus, surpasses the clinical standard ribavirin [2]. This functional inversion—loss of antitumor activity with acquisition of enhanced antiviral potency—means that 3DU, ribavirin, or other 3-halogenated analogues cannot replicate the selectivity and efficacy profile of 3N-3DU in antiviral research settings.

3-Nitro-3-deazauridine Quantitative Differentiation Evidence Against Closest Comparators


Antiviral Index Superiority of 3N-3DU Over 3-Deazauridine and Ribavirin Against Semliki Forest Virus (SFV)

When evaluated against Semliki Forest virus (SFV, a togavirus), 3N-3DU demonstrated the highest antiviral index (AI) among the three tested agents. The AI value of 76.9 for 3N-3DU substantially exceeded that of both ribavirin and the parent 3-deazauridine, establishing it as the most potent compound against this viral target in the panel [1].

Antiviral Research Togavirus Nucleoside Analogue

Antiviral Index Comparison of 3N-3DU vs. 3-Deazauridine and Ribavirin Against Vesicular Stomatitis Virus (VSV)

Against vesicular stomatitis virus (VSV, a rhabdovirus), 3N-3DU achieved an antiviral index of 50, ranking as the most active compound among the three tested. This represents a substantial improvement over the parent 3-deazauridine and positions 3N-3DU ahead of ribavirin for this specific viral target [1].

Antiviral Research Rhabdovirus Nucleoside Analogue

Differential Cytotoxicity Profile of 3N-3DU vs. 3-Deazauridine Across Cell Lines

3N-3DU exhibits a cell-line-dependent cytotoxicity profile that distinguishes it from its parent nucleoside. Compared to 3-deazauridine (3DU), 3N-3DU is markedly less toxic overall. Specifically, 3N-3DU showed comparable toxicity to ribavirin in KB cells, was 4-fold less toxic than ribavirin in WISH cells, and was 4-fold more toxic than ribavirin in LLC-MK2 cells. The overall reduction in toxicity relative to 3DU is attributed directly to the addition of the nitro group at the 3-position [1].

Cytotoxicity Safety Pharmacology Nucleoside Analogue

Loss of Antitumor Activity Against L1210 Leukemia in 3N-3DU vs. 3-Deazauridine

In a direct comparative in vivo antitumor evaluation, compound 9f (3-nitro-3-deazauridine, 3N-3DU) was devoid of activity against intraperitoneally implanted L1210 leukemia in mice. In contrast, the parent compound 3-deazauridine (4) is well-documented to inhibit L1210 cell growth both in vitro and in vivo, and the 3-fluoro analogue (1) displayed good activity against intraperitoneally implanted P388 leukemia [1]. This functional ablation of antitumor activity by the 3-nitro substituent represents a critical selectivity divergence.

Antitumor Screening L1210 Leukemia Nucleoside Analogue

Antiviral Index Comparison Against Parainfluenza Virus (PIV): 3N-3DU vs. 3-Deazauridine

Against parainfluenza virus (PIV, a paramyxovirus), 3N-3DU exhibited an antiviral index of 15.3, which was comparable to that of ribavirin and much higher than the parent 3-deazauridine. This demonstrates that the nitro modification substantially elevates anti-PIV activity from the low baseline of unsubstituted 3DU to a level matching the clinical antiviral ribavirin [1].

Antiviral Research Paramyxovirus Nucleoside Analogue

Narrower Antiviral Spectrum of 3N-3DU vs. Ribavirin: Differential Activity Against Poliovirus and Punta Toro Virus

Despite its superior activity against SFV, VSV, and RV, 3N-3DU shows weaker activity than ribavirin against poliovirus type 1 (AI: 0.5 for 3N-3DU vs. 1.3 for ribavirin) and Punta Toro virus (AI: 2.4 for 3N-3DU vs. 10.0 for ribavirin). This narrower spectrum, combined with the near-complete inactivity of 3DU against these viruses (AI < 0.1), defines a selectivity fingerprint that distinguishes 3N-3DU from both ribavirin and 3DU [1].

Antiviral Spectrum Picornavirus Bunyavirus

3-Nitro-3-deazauridine: Evidence-Backed Application Scenarios for Research Procurement


Togavirus and Rhabdovirus Antiviral Screening Programs

3N-3DU is the preferred compound for primary screening against Semliki Forest virus (togavirus) and vesicular stomatitis virus (rhabdovirus) based on its highest-in-class antiviral indices of 76.9 and 50, respectively, which exceed those of both ribavirin and 3-deazauridine [1]. Its use as a positive control or lead scaffold in these viral families is directly supported by quantitative head-to-head data.

Selective Anti-Rhinovirus Research Requiring Low Antitumor Cross-Reactivity

3N-3DU demonstrates significant activity against rhinovirus type 34 in WISH cells (AI = 24.1) while being completely devoid of antitumor activity against L1210 leukemia [2][3]. This selectivity profile makes it particularly valuable for respiratory antiviral programs where interference with host cell proliferation pathways (CTP synthetase inhibition) must be minimized.

Cell-Type-Specific Toxicity Profiling Studies

The characterized differential cytotoxicity of 3N-3DU across KB, WISH, and LLC-MK2 cell lines—including 4-fold lower toxicity than ribavirin in WISH cells—enables its use as a calibrated tool compound in host-cell toxicity profiling assays [1]. Researchers can exploit the WISH cell tolerance window to achieve higher effective antiviral concentrations without confounding cytotoxicity.

Structure-Activity Relationship (SAR) Studies on 3-Substituted 3-Deazapyrimidine Nucleosides

As part of a systematically characterized series including 3-chloro, 3-bromo, 3-nitro, and 3-fluoro analogues, 3N-3DU serves as a key comparator in SAR campaigns exploring the impact of electron-withdrawing 3-substituents on antiviral vs. antitumor activity partitioning [3]. Its unique combination of abolished antitumor activity and enhanced anti-RNA virus potency defines a critical SAR inflection point.

Quote Request

Request a Quote for 3-Nitro-3-deazauridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.